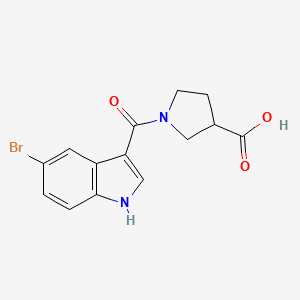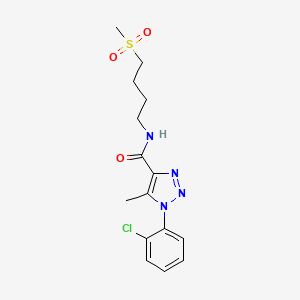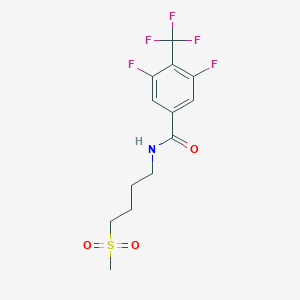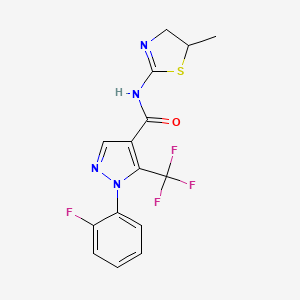
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD 7389 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
The mechanism of action of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. The binding of BET proteins to acetylated lysine residues on histones promotes the recruitment of transcriptional machinery, leading to the activation of gene expression. Therefore, the inhibition of BET proteins by this compound leads to the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The inhibition of BET proteins by this compound leads to the suppression of oncogenic gene expression, leading to the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects in preclinical studies. The inhibition of BET proteins by this compound leads to the suppression of pro-inflammatory gene expression, leading to the inhibition of inflammation.
実験室実験の利点と制限
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. The compound is a potent inhibitor of BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, the compound has several limitations for lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to use in some experiments. The compound is also relatively unstable, making it difficult to store for long periods.
将来の方向性
There are several future directions for the study of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. One future direction is to further investigate the therapeutic potential of the compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another future direction is to develop more potent and selective inhibitors of BET proteins based on the structure of this compound. Additionally, the use of this compound as a tool for studying the role of BET proteins in various diseases could lead to the identification of new therapeutic targets.
合成法
The synthesis of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as acetic acid, at a specific temperature and pressure. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC.
科学的研究の応用
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by this compound may have therapeutic potential in these diseases.
特性
IUPAC Name |
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-1-2-12-10(5-9)11(6-16-12)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQNPDWNGCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)


![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)

![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
